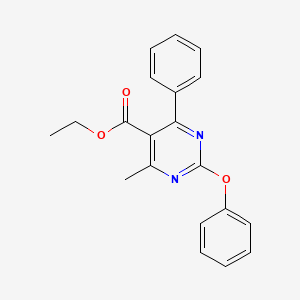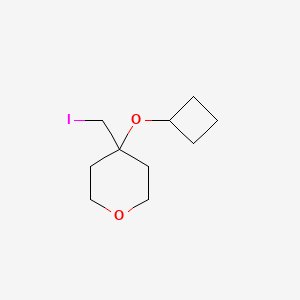
4-Cyclobutoxy-4-(iodomethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutoxy-4-(iodomethyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇IO₂ and a molecular weight of 296.15 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-4-(iodomethyl)oxane typically involves the reaction of cyclobutanol with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Cyclobutanol+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclobutoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of oxane oxides or ketones.
Reduction: Formation of methyl-substituted oxane derivatives.
Applications De Recherche Scientifique
4-Cyclobutoxy-4-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclobutoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclobutoxy-4-(bromomethyl)oxane
- 4-Cyclobutoxy-4-(chloromethyl)oxane
- 4-Cyclobutoxy-4-(fluoromethyl)oxane
Uniqueness
4-Cyclobutoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H17IO2 |
|---|---|
Poids moléculaire |
296.14 g/mol |
Nom IUPAC |
4-cyclobutyloxy-4-(iodomethyl)oxane |
InChI |
InChI=1S/C10H17IO2/c11-8-10(4-6-12-7-5-10)13-9-2-1-3-9/h9H,1-8H2 |
Clé InChI |
RILAHGLDONABDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2(CCOCC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
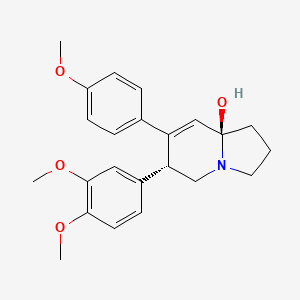
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
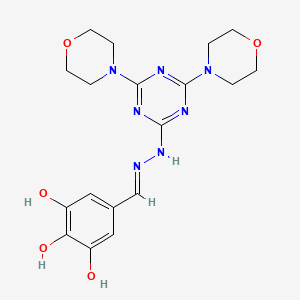
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
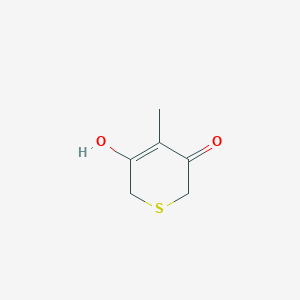
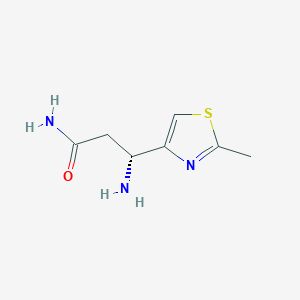
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
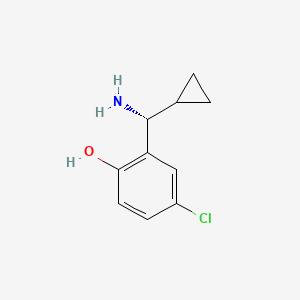
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
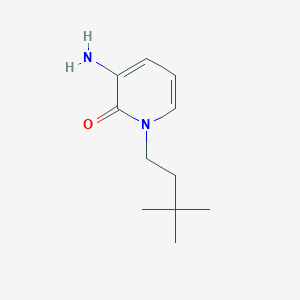
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
